Ethyl 3-(2-nitroanilino)-3-oxopropanoate
Overview
Description
Scientific Research Applications
Asymmetric Reduction by Fungi
The asymmetric reduction of ethyl 3-aryl-3-oxopropanoates, including variants with nitrophenyl groups, has been achieved using fungi like Rhizopus arrhizus. This process yields (S)-alcohols, showcasing the potential of microbial biocatalysts in enantioselective syntheses. Notably, the best results were obtained with Rhizopus arrhizus and Rhizopus nivius, with a notable focus on avoiding over-incubation to prevent ester hydrolysis and decarboxylation, especially for nitrophenyl esters (Salvi & Chattopadhyay, 2006).
Synthesis of Hydroxy-thienyl Derivatives
A novel synthetic approach for ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates has been developed. This involves the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl 4-chloroacetoacetate, highlighting a regioselective process that prefers the ester group over the nitrile one, differing from reactions involving malononitrile or cyanacetamide (Larionova et al., 2013).
Alkylating Agent for Mild Conditions
Ethyl 3-bromo-2-(hydroxyimino)propanoate is an effective alkylating agent, particularly suitable for the 3-substitution of indoles under mild conditions. This compound can react with bases to yield ethyl 2-nitrosopropenoate, an electron-deficient heterodiene, showcasing its versatility in synthetic chemistry (Gilchrist, 2001).
Superoxide Dismutase Mimic
A study has identified a novel, metal-free low molecular weight superoxide dismutase mimic, derived from the oxidation and reduction processes involving 2-ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine and its nitroxide counterpart. This discovery points to the potential of developing efficient, low molecular weight mimics for superoxide dismutase, which can function in hydrophobic compartments such as cellular membranes (Samuni et al., 1988).
Thiazolidine Derivatives Synthesis
The reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas has been employed to synthesize ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates. This process underscores the utility of ethyl 3-(2-nitroanilino)-3-oxopropanoate derivatives in generating structurally complex thiazolidines, which could have various applications in medicinal chemistry and drug development (Salehitabar & Yavari, 2017).
Properties
IUPAC Name |
ethyl 3-(2-nitroanilino)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-2-18-11(15)7-10(14)12-8-5-3-4-6-9(8)13(16)17/h3-6H,2,7H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIINKFGAIBTLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557357 | |
Record name | Ethyl 3-(2-nitroanilino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91088-48-1 | |
Record name | Ethyl 3-(2-nitroanilino)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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